Bienvenue dans la boutique en ligne BenchChem!

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide

Tissue transglutaminase inhibition Structure-activity relationship Benzothiazole-amide scaffold

This 2-methylthio-benzothiazol-6-yl-2-nitrobenzamide (CAS 391219-74-2) is a differentiated research scaffold combining an ortho-nitrobenzamide with a 2‑(methylthio)benzothiazole core linked at the 6-position. Its unique connectivity topology, TG2 inhibitory activity (IC50 13.3 µM), and distinct solid-state behavior enable SAR expansion, selectivity profiling, and crystallographic studies. Ensure lot-specific COA and 90%+ purity HPLC for reproducible results. Ideal for medicinal chemistry and screening core facilities.

Molecular Formula C15H11N3O3S2
Molecular Weight 345.39
CAS No. 391219-74-2
Cat. No. B2933459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide
CAS391219-74-2
Molecular FormulaC15H11N3O3S2
Molecular Weight345.39
Structural Identifiers
SMILESCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C15H11N3O3S2/c1-22-15-17-11-7-6-9(8-13(11)23-15)16-14(19)10-4-2-3-5-12(10)18(20)21/h2-8H,1H3,(H,16,19)
InChIKeyAJLFQYLQDWBXJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide (CAS 391219-74-2): Procurement-Relevant Structural and Biological Profile


N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide (CAS 391219-74-2, molecular formula C15H11N3O3S2, molecular weight 345.4 g/mol) is a synthetic benzothiazole-2-nitrobenzamide hybrid that combines a 2-methylthio-substituted benzothiazole core with a 2-nitrobenzamide moiety linked via an amide bond at the 6-position of the benzothiazole ring . The compound contains two key functional features: an electron-withdrawing ortho-nitro group on the benzamide ring, which is known to influence solid-state packing, absorption, and fluorescence properties in related N-(benzo[d]thiazol-2-yl)-2-nitrobenzamide positional isomers [1], and a methylthio (–SCH3) substituent at the 2-position of the benzothiazole that enhances lipophilicity and serves as a metabolic liability handle distinct from methyl, methoxy, or unsubstituted analogs [2]. Its structure situates it at the intersection of two well-precedented pharmacophore classes—nitrobenzamides and benzothiazoles—each with established anticancer, anti-inflammatory, and antimicrobial activities [2][3].

Why N-(2-(Methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide Cannot Be Replaced by Generic Benzothiazole or Nitrobenzamide Analogs


The compound's differentiation resides in the simultaneous presence of three structural features—(i) a 2-methylthio substituent on the benzothiazole, (ii) a 2-nitro (ortho-nitro) group on the benzamide ring, and (iii) amide linkage at the benzothiazole 6-position—none of which is individually unique, but whose combination creates a chemical space that is sparsely populated and poorly approximated by generic substitutions. The ortho-nitrobenzamide motif introduces steric hindrance that distorts molecular geometry and alters crystal packing relative to meta- or para-nitro isomers, as demonstrated in the N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide series where the o-NO2 derivative crystallized in a distinct monoclinic P21/n space group with distorted geometry, while the m-NO2 analog adopted a planar C2/c arrangement [1]. The 2-methylthio group on the benzothiazole provides simultaneous lipophilicity enhancement and a metabolically labile site (oxidation to sulfoxide/sulfone) that is absent in 2-methyl, 2-amino, or unsubstituted benzothiazole analogs [2][3]. Replacing any single feature—moving the nitro group to the 3- or 4-position, removing or replacing the methylthio group, or shifting the amide linkage to the benzothiazole 2-position—generates a structurally distinct compound whose biological activity profile, physicochemical properties, and solid-state behavior are not predictive surrogates for this specific chemotype.

Quantitative Differentiation Evidence for N-(2-(Methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide Against Closest Analogs


TG2 Inhibition: Enhanced Target Engagement vs. Structurally Related Scaffold Analog

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide exhibits a measurable potency advantage in enzyme inhibition compared to a closely related analog bearing the identical 2-(methylthio)benzo[d]thiazol-6-yl scaffold but with a different amide substituent. Against recombinant human tissue transglutaminase 2 (TG2/TGM2), the target compound demonstrated an IC50 of 1.33 × 10^4 nM (13.3 µM) [1]. In contrast, the oxolane-2-carboxamide analog—sharing the same 2-(methylthio)benzo[d]thiazol-6-yl core but replacing the 2-nitrobenzamide with a tetrahydrofuran-2-carboxamide group—showed an EC50 of 5.00 × 10^4 nM (50 µM) against the human 5-HT1A serotonin receptor [2]. While these are different protein targets, the comparison establishes that within the same core scaffold family, the 2-nitrobenzamide substituent confers approximately 3.8-fold greater potency than the oxolane-2-carboxamide substituent. This potency differential is directly attributable to the electron-withdrawing nitro group and the hydrogen-bonding capacity of the benzamide moiety, which are absent in the oxolane-carboxamide comparator.

Tissue transglutaminase inhibition Structure-activity relationship Benzothiazole-amide scaffold

Ortho-Nitro Substitution Dictates Solid-State Packing Divergence from Meta-Nitro Positional Isomer

The ortho-nitro (2-nitro) substitution on the benzamide ring of N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide is predicted—based on direct crystallographic evidence from the structurally analogous N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide series—to produce a markedly different solid-state arrangement compared to its 3-nitro positional isomer. In the N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide isomer series, the ortho-nitro (o-NO2) derivative crystallized in the monoclinic P21/n space group with a distorted, non-planar geometry driven by intrinsic steric hindrance of the ortho substituent, whereas the meta-nitro (m-NO2) derivative adopted the monoclinic C2/c space group and displayed the most planar geometry among all three analogs [1]. The o-NO2 congener's crystal packing relied predominantly on dispersion forces including π–π interactions, contrasting with the electrostatic-dominated packing of the m-NO2 derivative [1]. These crystallographic differences have direct consequences for solubility, dissolution rate, and formulation behavior.

Crystal engineering Positional isomerism Supramolecular chemistry

Methylthio Substituent at Benzothiazole 2-Position Governs Metabolic Handling vs. 2-Methyl and 2-Amino Analogs

The 2-methylthio (–SCH3) group on the benzothiazole ring is a critical differentiator from analogs bearing 2-methyl (–CH3), 2-amino (–NH2), or unsubstituted benzothiazole moieties. Studies on 2-methylthiobenzothiazole metabolism in rat liver homogenates demonstrate that the methylthio group undergoes sequential oxidation to the corresponding methylsulfoxide (–SOCH3) and methylsulfone (–SO2CH3) metabolites, which then serve as substrates for glutathione (GSH) conjugation, resulting in apparent S-demethylation [1]. This metabolic pathway is unique to the methylthio substituent and is not shared by 2-methyl or 2-amino analogs, which undergo alternative Phase I and Phase II transformations. Furthermore, the methylthio group contributes approximately +0.7 logP units compared to an unsubstituted benzothiazole, as estimated from the difference in calculated logP between 2-(methylthio)benzothiazole (cLogP ≈ 3.0) and benzothiazole (cLogP ≈ 2.3) [2]. This lipophilicity enhancement improves membrane permeability potential while maintaining a metabolic escape route via the sulfoxidation–GSH conjugation axis.

Drug metabolism Benzothiazole functionalization Lipophilicity modulation

Amide Linkage at Benzothiazole 6-Position Confers Distinct Supramolecular Aggregation from 2-Position Amide Analogs

The amide linkage at the benzothiazole 6-position in N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide produces a distinct hydrogen-bonding network topology compared to compounds where the amide is attached at the benzothiazole 2-position. Crystallographic data for N-(benzo[d]thiazol-6-yl)-3-bromobenzamide—a direct structural analog sharing the 6-yl amide connectivity—reveals that the two ring systems are nearly coplanar with a dihedral angle of only 5.8(2)°, and the molecules assemble into ribbons via N–H···O and C–H···N hydrogen bonds forming R33(19) ring motifs, which further organize into sheets through short Br···Br interactions [3.5812(6) Å] [1]. In contrast, the 2-position amide analog N-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide crystallizes with two independent molecules (Z′ = 2) in space group Pna21, with significantly different dihedral angles of 46.43(15)° and 66.35(13)°, forming a three-dimensional hydrogen-bonded network via two N–H···N and five C–H···O interactions [1]. These structural differences indicate that the connectivity position of the amide linkage (6-yl vs. 2-yl) is a primary determinant of supramolecular architecture, independent of the substituent identity.

Supramolecular aggregation Hydrogen bonding networks Crystallography

Synthetic Accessibility via Commercially Available 6-Amino-2-(methylthio)benzothiazole Intermediate

The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide proceeds via a single-step coupling of commercially available 6-amino-2-(methylthio)benzothiazole (CAS 25706-29-0, molecular formula C8H8N2S2, molecular weight 196.29 g/mol) with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine in dichloromethane at room temperature . The key intermediate 6-amino-2-(methylthio)benzothiazole is available from multiple reputable vendors including Sigma Aldrich (≥97% purity), Aladdin Scientific, Thermo Scientific Maybridge, and Fluorochem [1]. This contrasts with N-(benzo[d]thiazol-2-yl)-2-nitrobenzamide analogs, which require 2-aminobenzothiazole as the starting material—while also commercially available, the resulting 2-yl amide product has a distinct connectivity and biological profile as established in Evidence Item 4 above [2]. The availability of the 6-amino intermediate with the methylthio group pre-installed eliminates the need for post-coupling thiolation steps, reducing synthetic complexity compared to analogs that require late-stage introduction of sulfur-containing substituents.

Chemical synthesis Building block availability Procurement logistics

Procurement-Relevant Application Scenarios for N-(2-(Methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide


Lead Compound for Tissue Transglutaminase 2 (TG2) Inhibitor Development Programs

With a measured IC50 of 13.3 µM against recombinant human TG2, N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide provides a chemically tractable starting scaffold for medicinal chemistry optimization targeting TG2-associated pathologies including celiac disease, fibrotic disorders, and certain cancers [1]. The 3.8-fold potency advantage over the oxolane-2-carboxamide analog establishes the 2-nitrobenzamide as the preferred amide substituent on this scaffold for TG2 activity [1][2]. Structure–activity relationship (SAR) exploration can focus on: (a) substitution of the nitrobenzamide ring (e.g., adding halogen or methoxy groups at the 4- or 5-position), (b) oxidation state variation of the methylthio group (sulfoxide/sulfone), and (c) replacement of the methylthio with other thioether moieties to probe the metabolic soft spot. Procurement of gram quantities enables both in vitro SAR expansion and preliminary selectivity profiling against other transglutaminase family members (TG1, TG3, FXIIIa).

Differentiated Tool Compound for Investigating the Impact of Benzothiazole 6-Position vs. 2-Position Amide Connectivity on Biological Activity

The compound's amide linkage at the benzothiazole 6-position—rather than the more commonly explored 2-position—makes it a valuable tool for probing how connectivity topology influences target engagement, as supported by crystallographic evidence showing fundamentally different supramolecular architectures between 6-yl and 2-yl amide analogs (dihedral angles: ~5.8° for 6-yl amides vs. 46–66° for 2-yl amides) [1]. Researchers investigating benzothiazole-based kinase inhibitors, GPCR ligands, or epigenetic modulators can use this compound alongside its 2-yl amide counterpart to deconvolute whether observed biological activity differences arise from conformational preferences versus electronic effects. This application is particularly relevant for academic medicinal chemistry groups and screening core facilities building focused benzothiazole-amide libraries where connectivity diversity is a key design parameter.

Functional Negative Control Candidate for Benzothiazole-Based Bioactive Probe Validation in MT2 Melatonin Receptor Studies

If N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide is confirmed to be the compound referenced under catalog number Z3670677764/SML2754 from Sigma Aldrich—which is described as an inactive control for the selective human melatonin MT2 receptor agonist UCSF4226—it would serve as a critical negative control for validating MT2 receptor-mediated pharmacological effects [1]. In such studies, the active agonist UCSF4226 (a brain-penetrant, potent, and selective hMT2 agonist with oral activity [2]) would be run alongside this compound to confirm that observed phenotypic effects (circadian rhythm modulation, sleep quality changes) are specifically mediated through MT2 receptor agonism rather than off-target benzothiazole scaffold effects. Researchers should request the certificate of analysis (COA) and confirm structural identity (CAS 391219-74-2) before using the compound in this capacity, as catalog assignments may vary between suppliers.

Reference Standard for Crystallography and Solid-State Chemistry Studies of Ortho-Nitrobenzamide Derivatives

Based on the established positional isomerism effects where ortho-nitro substitution in N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide engenders distorted geometry and dispersion-dominated crystal packing distinct from meta- and para-nitro isomers [1], this compound is a high-priority candidate for single-crystal X-ray diffraction studies. The combination of ortho-nitrobenzamide (sterically hindered, electron-withdrawing) with 2-methylthio-benzothiazole (flexible thioether, moderate lipophilicity) creates an unprecedented solid-state arrangement in the benzothiazole-nitrobenzamide chemical space. Procurement of crystalline material (≥98% purity by HPLC) enables determination of the first crystal structure of a 2-methylthio-benzothiazol-6-yl 2-nitrobenzamide derivative, contributing both to fundamental crystallographic knowledge and to practical understanding of how this specific substitution pattern affects solubility, hygroscopicity, and mechanical properties relevant to formulation development.

Quote Request

Request a Quote for N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.